molecular formula C15H10N2O5S B2450996 Quinolin-8-yl 4-nitrobenzenesulfonate CAS No. 301657-16-9

Quinolin-8-yl 4-nitrobenzenesulfonate

Cat. No. B2450996
CAS RN: 301657-16-9
M. Wt: 330.31
InChI Key: FPLIXIKTQZKXEJ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C15H10N2O5S . It has medical and industrial relevance.


Synthesis Analysis

The synthesis of quinolin-8-yl 4-chlorobenzoate, a similar compound, was reported to be achieved via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 min .


Molecular Structure Analysis

The structure of quinolin-8-yl 4-chlorobenzoate was characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .


Chemical Reactions Analysis

The operative mechanism of the oxidative coupling of compounds with different redox centers was investigated using N-(quinolin-8-yl)-benzamide as a model substrate . The results indicated that the operative mechanism depends on the type of oxidized reaction center and the nature of the oxidant .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.3 g/mol . It has a topological polar surface area of 111 Ų .

Scientific Research Applications

KDR Kinase Inhibition for Cancer Treatment A novel approach for the synthesis of 1H-indol-2-yl-1H-quinolin-2-one ring system, found in potent and selective KDR kinase inhibitors, was developed. This work is significant as KDR kinase is a known target for cancer therapy, and the synthesis of such compounds could contribute to the development of new therapeutic agents (Kuethe et al., 2005).

Crystallography and Material Science

Crystal and Molecular Structure Analysis Research on proton transfer compounds derived from quinolin-8-ol and organic acids like 4-nitro-phthalic acid and 1,5-naphthalenedisulfonic acid was conducted. The compounds showcased diverse stoichiometric ratios and three-dimensional framework structures due to weak interactions, a finding of importance in the field of crystallography and material science (Jin et al., 2014).

Future Directions

The field of quinoline derivatives is a subject of ongoing research. For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . This represents a promising direction for future research.

properties

IUPAC Name

quinolin-8-yl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S/c18-17(19)12-6-8-13(9-7-12)23(20,21)22-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLIXIKTQZKXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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